2-(2-Selenophenyl)-1H-benzimidazole
Description
2-(2-Selenophenyl)-1H-benzimidazole is a benzimidazole derivative featuring a selenophenyl substituent at the 2-position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, and their bioactivity is highly dependent on substituent electronic and steric properties . The selenophenyl group introduces selenium, a chalcogen with redox-active and polarizable characteristics, which may enhance unique chemical and biological behaviors compared to sulfur- or oxygen-containing analogues.
Properties
CAS No. |
59918-84-2 |
|---|---|
Molecular Formula |
C11H8N2Se |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-selenophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2Se/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) |
InChI Key |
VPDDHKWMFCEDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C[Se]3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Selenophenyl)-1H-benzimidazole typically involves the reaction of 2-selenophenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-(2-Selenophenyl)-1H-benzimidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
General Reactivity of Benzimidazole Derivatives
Benzimidazole derivatives typically exhibit reactivity at three primary sites:
-
N1 nitrogen (alkylation, acylation)
-
C2 substituent (electrophilic substitution, coordination)
-
Aromatic ring (electrophilic substitution under acidic conditions)
For selenium-containing derivatives, the selenophenyl group introduces additional redox-active and coordination properties.
2.1. Alkylation at N1
Benzimidazoles undergo alkylation at the N1 position under basic conditions. For example, reactions with alkyl halides or dimethyl carbonate (DMC) in polar aprotic solvents (e.g., DMSO) yield N1-alkylated products .
Example:
2.2. Electrophilic Substitution at C4/C5/C6
Substituted benzimidazoles undergo electrophilic substitution (e.g., nitration, sulfonation) at the C5 position due to para-directing effects of the imidazole ring. Selenium’s electron-withdrawing nature may alter regioselectivity .
2.3.1. Oxidation/Reduction
The selenophenyl group is redox-active, potentially forming selenoxide () or selenone () derivatives under oxidative conditions .
Example:
2.3.2. Metal Coordination
Selenium’s lone pairs enable coordination with transition metals (e.g., Pd, Pt), forming complexes useful in catalysis or materials science .
Research Gaps and Recommendations
-
Experimental validation of proposed reactions is required.
-
Stability studies under varying pH and temperature conditions.
-
Exploration of catalytic applications in cross-coupling reactions.
For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted synthetic studies.
Scientific Research Applications
2-(2-Selenophenyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Selenophenyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The selenophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzimidazole core can interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antibacterial and Antifungal Activity
- 2-(2-Hydroxyphenyl)-1H-benzimidazole exhibits broad-spectrum antibacterial and antifungal activity, attributed to its metal-chelating ability .
- 2-(4-Methoxyphenyl)-1H-benzimidazole derivatives show enhanced activity against Pseudomonas aeruginosa (MIC₅₀ = 0.0156 µg/mL), outperforming reference drugs by 16-fold .
Antiparasitic and Antioxidant Activity
- Nitrobenzyl-benzimidazole hybrids demonstrate significant antioxidant activity, with one compound inhibiting xanthine oxidase effectively .
Hypothesis for Selenophenyl Analogues: Selenium’s redox activity may enhance antioxidant or antiparasitic effects, similar to sulfur-containing compounds but with greater potency due to selenium’s higher polarizability.
Chemical Reactivity and Coordination Chemistry
- 2-(2-Hydroxyphenyl)-1H-benzimidazole forms stable copper(II) complexes that react selectively with nitric oxide (NO), acting as fluorescent probes .
- Sulfur-containing analogues (e.g., 2-(methylsulfanyl)-1H-benzimidazole) exhibit distinct reactivity in nucleophilic substitutions due to sulfur’s leaving-group ability .
Additionally, selenophenyl-benzimidazole metal complexes may exhibit unique catalytic or sensing properties.
Tabulated Comparison of Key Analogues
Biological Activity
2-(2-Selenophenyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The presence of selenium in its structure may enhance its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(2-Selenophenyl)-1H-benzimidazole. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that 2-(2-Selenophenyl)-1H-benzimidazole exhibited significant cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines such as HCC827 and NCI-H358, with IC50 values reported at approximately 6.26 μM and 6.48 μM respectively .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and the activation of apoptotic pathways, although further detailed studies are necessary to elucidate these mechanisms fully.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented, and 2-(2-Selenophenyl)-1H-benzimidazole is no exception:
- Bacterial Inhibition : Research has shown that this compound exhibits moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For example, studies indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, although specific MIC values were not consistently reported across all studies .
- Fungal Activity : Additionally, benzimidazole derivatives have been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The incorporation of selenium into the benzimidazole framework can enhance its reactivity and biological effectiveness:
| Compound Structure | Biological Activity | IC50 Values |
|---|---|---|
| 2-(2-Selenophenyl)-1H-benzimidazole | Anticancer | HCC827: 6.26 μM |
| NCI-H358: 6.48 μM | ||
| Various derivatives | Antimicrobial | MIC values vary by strain |
Study on Anticancer Efficacy
In a comparative study evaluating various benzimidazole derivatives, 2-(2-Selenophenyl)-1H-benzimidazole was found to be among the most effective in suppressing tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of a series of benzimidazole derivatives, including 2-(2-Selenophenyl)-1H-benzimidazole. The results indicated that while some derivatives showed potent activity against specific bacterial strains, others were less effective. This variability underscores the importance of structural modifications in enhancing bioactivity .
Q & A
Q. Critical Parameters :
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 2-(2-selenophenyl)-1H-benzimidazole?
Answer:
- Spectroscopic Analysis :
- Crystallography :
Advanced: How can researchers resolve contradictions in reported synthetic yields of 2-(2-selenophenyl)-1H-benzimidazole derivatives?
Answer:
Discrepancies often arise from selenium’s redox sensitivity and variable catalyst performance. Methodological strategies include:
- Catalyst Benchmarking : Compare FeCl₃/SiO₂ (4% loading, 75°C) vs. TiCp₂Cl₂ (ambient conditions) under standardized substrates.
- Purity Assessment : Use HPLC-MS to quantify byproducts (e.g., diselenides or uncyclized intermediates).
- Selenium Stability Studies : Monitor decomposition via TGA/DSC under synthetic conditions .
Advanced: What methodological considerations are essential when designing catalytic systems for selenium-containing benzimidazoles?
Answer:
- Catalyst Selection :
- Reaction Optimization :
- DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst ratio (2–6%), and solvent polarity to map yield contours.
- In Situ Monitoring : Use Raman spectroscopy to track Se-C bond formation .
Advanced: How should bioactivity assays be designed to evaluate the radical scavenging potential of selenium-substituted benzimidazoles?
Answer:
- Assay Design :
- Structure-Activity Analysis : Correlate selenophenyl substitution (2- vs. 4-position) with scavenging efficiency via Hammett plots .
Advanced: What strategies ensure reproducibility in crystallographic data for selenium-containing benzimidazoles?
Answer:
- Data Collection :
- Validation :
- Rigorous R-Factor Checks : Ensure R<10% for high-angle reflections (>30° θ) .
- Multi-Dataset Averaging : Merge data from 3–5 crystals to mitigate absorption effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
